1-(4-Methoxyphenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene
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Overview
Description
1-(4-Methoxyphenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of methoxyphenoxy and methylphenyl groups attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 2-(4-methylphenyl)-2-methylpropyl bromide under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic ethers.
Substitution: Substituted aromatic ethers with various functional groups.
Scientific Research Applications
1-(4-Methoxyphenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Similar in structure but with an ethanol group instead of the complex propoxy group.
2-(4-Methoxyphenoxy)-1-(4-methylphenyl)ethanone: Contains a ketone group, making it structurally similar but with different chemical properties.
Uniqueness
1-(4-Methoxyphenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene is unique due to its specific combination of methoxyphenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
80843-96-5 |
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Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-methoxy-4-[3-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C25H28O3/c1-19-8-10-21(11-9-19)25(2,3)18-27-17-20-6-5-7-24(16-20)28-23-14-12-22(26-4)13-15-23/h5-16H,17-18H2,1-4H3 |
InChI Key |
WVJBAZNIXYOBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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